1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine
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Overview
Description
1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine, also known as BCPA, is a chemical compound that has been widely studied for its potential use in scientific research. BCPA is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to act as an antagonist at certain types of receptors, including the dopamine D2 receptor and the sigma-1 receptor. 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine has also been shown to inhibit the uptake of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of calcium signaling, the modulation of neurotransmitter release, and the inhibition of certain ion channels. 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for investigating a wide range of biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine in lab experiments is its specificity for certain types of receptors and transporters, which allows researchers to investigate specific biological processes with a high degree of precision. However, one limitation of using 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine is its potential toxicity, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research involving 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine, including studies of its effects on various types of cancer cells, investigations of its potential use as a therapeutic agent for various neurological disorders, and studies of its interactions with other drugs and compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine involves several steps, including the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form an intermediate compound, which is then reacted with piperidine to produce the final product. This synthesis method has been well-established in the literature and has been used by many researchers to produce 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine for their experiments.
Scientific Research Applications
1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine has been used in a variety of scientific research applications, including studies of G protein-coupled receptors, ion channels, and neurotransmitter transporters. 1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine has also been used to investigate the role of calcium signaling in various biological processes, as well as to study the effects of various drugs on cellular signaling pathways.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-10-4-5-12(11(15)8-10)18-9-13(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQJFMQCJJOTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-1-(piperidin-1-yl)ethanone |
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